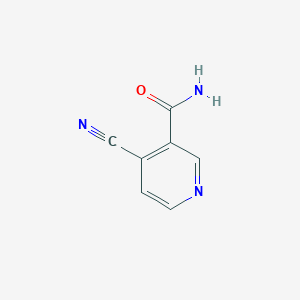

4-Cyanonicotinamide

説明

4-Cyanonicotinamide is an organic compound with the molecular formula C7H5N3O. It is a derivative of nicotinamide, where a cyano group is attached to the fourth position of the pyridine ring.

特性

CAS番号 |

3423-44-7 |

|---|---|

分子式 |

C7H5N3O |

分子量 |

147.13 g/mol |

IUPAC名 |

4-cyanopyridine-3-carboxamide |

InChI |

InChI=1S/C7H5N3O/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,(H2,9,11) |

InChIキー |

MIEZARLQYYEJHI-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC(=C1C#N)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 4-Cyanonicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thionyl chloride to form 4-cyanonicotinoyl chloride, which is then treated with ammonia to yield 4-cyanonicotinamide . Another method involves the direct cyanation of nicotinamide using cyanogen bromide under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of 4-cyanonicotinamide often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .

化学反応の分析

Types of Reactions: 4-Cyanonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-cyanonicotinic acid.

Reduction: Reduction of the cyano group can yield 4-aminonicotinamide.

Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Ammonia or primary amines under basic conditions.

Major Products:

Oxidation: 4-Cyanonicotinic acid.

Reduction: 4-Aminonicotinamide.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

4-Cyanonicotinamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-cyanonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, such as those involved in bacterial cell wall synthesis, leading to antibacterial effects .

類似化合物との比較

Nicotinamide: A precursor to 4-cyanonicotinamide, lacking the cyano group.

4-Aminonicotinamide: A reduction product of 4-cyanonicotinamide.

4-Cyanonicotinic Acid: An oxidation product of 4-cyanonicotinamide.

Uniqueness: 4-Cyanonicotinamide is unique due to its cyano group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

生物活性

4-Cyanonicotinamide (4-CNA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

4-Cyanonicotinamide is a derivative of nicotinamide, characterized by the presence of a cyano group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 134.12 g/mol

Anticancer Activity

Recent studies have shown that 4-CNA exhibits significant anticancer properties. Notably, it has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Table 1: Cytotoxic Activity of 4-Cyanonicotinamide Against Cancer Cell Lines

| Cell Line | IC (μM) |

|---|---|

| Caco-2 | 1.5 |

| HepG-2 | 31.5 |

| MDA-MB-231 | 62.5 |

| A549 | 85 |

The compound showed the highest cytotoxicity against the Caco-2 cell line, with an IC value of 1.5 μM, indicating its potential as a therapeutic agent for colorectal cancer .

The mechanism by which 4-CNA exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation: The compound significantly inhibits cell migration and healing in Caco-2 cells, suggesting its role in preventing metastasis.

- Induction of Apoptosis: Studies indicate that 4-CNA induces apoptosis in cancer cells by down-regulating anti-apoptotic genes such as Bcl-2 and Survivin while affecting TGF gene expression levels .

- VEGFR-2 Inhibition: The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. Its IC against VEGFR-2 was found to be comparable to established inhibitors like Sorafenib .

Study on Anticancer Effects

A notable study investigated the effects of 4-CNA on various cancer cell lines. The results demonstrated that treatment with the compound led to significant morphological changes in cancer cells, indicating apoptosis. The expression levels of apoptosis-related genes were assessed, revealing a marked down-regulation of Bcl-2 and Survivin, which are known to inhibit apoptotic pathways .

In Vivo Studies

While most studies focus on in vitro activity, there is a growing interest in evaluating the in vivo efficacy of 4-CNA. Preliminary animal studies suggest that administration of the compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。